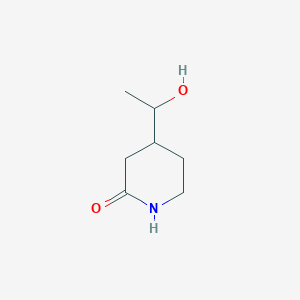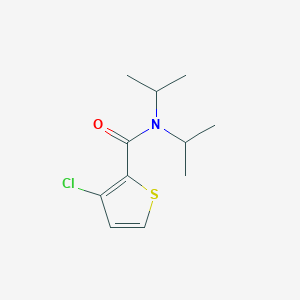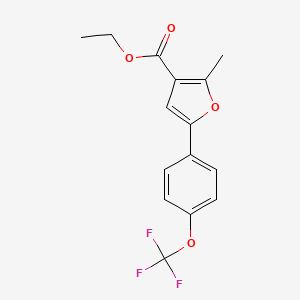
4-フルオロ-2-(5-ピリジン-4-イル-1,3,4-オキサジアゾール-2-イル)アニリン
説明
4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline is a useful research compound. Its molecular formula is C13H9FN4O and its molecular weight is 256.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
治療の可能性
類似の構造を持つ化合物は、幅広い化学的および生物学的特性を示している . それらは、新薬の開発に使用されてきた . これらの化合物の誘導体は、抗菌性、抗マイコバクテリア性、抗炎症性、抗腫瘍性、抗糖尿病性、抗アレルギー性、解熱性、抗ウイルス性、抗酸化性、抗アメーバ性、駆虫性、抗真菌性、および潰瘍形成活性などのさまざまな生物活性を示す .
抗がん剤としての応用
1,3,4-オキサジアゾール誘導体は、その抗がん剤としての可能性が注目されている . それらは、テロメラーゼ活性、HDAC、チミジル酸シンターゼ、およびチミジンホスホリラーゼ酵素などの特定のがん生物学的標的を阻害することによって作用する .
抗菌剤としての応用
類似の構造を持ついくつかの化合物が、E. coli、P. aeruginosa、S. aureus、S. pyogenes、C. albicans、A. niger、およびA. clavatus に対して、そのin vitro抗菌活性をスクリーニングされている。
フッ素化ピリジンの合成
化合物の類似体であるフッ素化ピリジンは、興味深い、そして独特の物理的、化学的、および生物学的特性を有する . それらは、塩基性を低下させ、通常は塩素化および臭素化類似体よりも反応性が低い .
農業における応用
リード構造にフッ素原子を導入することは、新しい農産物を探すための有用な化学修飾であった . フッ素含有置換基は、最も一般的に炭素環式芳香族環に組み込まれている .
放射合成と評価
“4-フルオロ-2-(5-ピリジン-4-イル-1,3,4-オキサジアゾール-2-イル)アニリン”と類似の新しい化合物が合成され、フッ素-18(18 F)で標識され、脳内のLRRK2をin vivoで可視化するための陽電子放出断層撮影(PET)トレーサーを開発した .
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
Similar compounds such as indole derivatives have been found to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds such as indole derivatives have been reported to exhibit a range of biological activities, suggesting that this compound may also produce diverse molecular and cellular effects .
Action Environment
It’s worth noting that the biological activity of similar compounds, such as indole derivatives, can be influenced by various factors, including the chemical environment and the presence of other interacting molecules .
生化学分析
Biochemical Properties
4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its mechanism of action in biological systems .
Cellular Effects
The effects of 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target biomolecule. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound has been observed to result in alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications .
Metabolic Pathways
4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic flux. Additionally, the compound can influence the levels of specific metabolites, leading to changes in cellular metabolism and function .
Transport and Distribution
The transport and distribution of 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution of this compound is crucial for elucidating its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of the compound within the cell can influence its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
4-fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O/c14-9-1-2-11(15)10(7-9)13-18-17-12(19-13)8-3-5-16-6-4-8/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADGEBIPVNFCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NN=C(O2)C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651088 | |
| Record name | 4-Fluoro-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-46-5 | |
| Record name | 4-Fluoro-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride](/img/structure/B1449946.png)



